

Unveiling Usp1-IN-12: A Technical Guide to its Discovery and Synthesis

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For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and mechanism of action of the potent and orally active Ubiquitin-Specific Protease 1 (USP1) inhibitor, **Usp1-IN-12**, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the core scientific data and experimental protocols surrounding this promising therapeutic agent.

Usp1-IN-12, also identified as compound 4, has emerged as a significant subject of interest in oncology research due to its remarkable potency, with a reported IC50 value of 0.00366 μ M. This inhibitor targets USP1, a deubiquitinating enzyme critically involved in the DNA damage response (DDR). By inhibiting USP1, **Usp1-IN-12** can disrupt DNA repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies, such as those with BRCA mutations.

This technical guide offers a meticulous compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and chemical processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Usp1-IN-12** and related compounds, providing a clear comparison of their inhibitory activities.

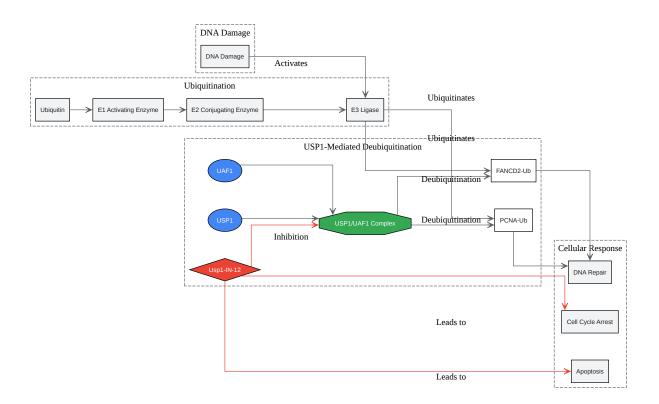


Compound	IC50 (μM)	Notes
Usp1-IN-12 (compound 4)	0.00366	Potent and orally active USP1 inhibitor.
ML323	0.076	A well-established USP1-UAF1 inhibitor used as a reference compound.
KSQ-4279	Not explicitly quantified in the provided results.	A clinical-stage USP1 inhibitor.

Core Signaling Pathway

USP1 plays a crucial role in regulating the DNA damage response by deubiquitinating key proteins such as FANCD2 and PCNA. Inhibition of USP1 by **Usp1-IN-12** disrupts this process, leading to the accumulation of ubiquitinated substrates and ultimately, cell cycle arrest and apoptosis in cancer cells.





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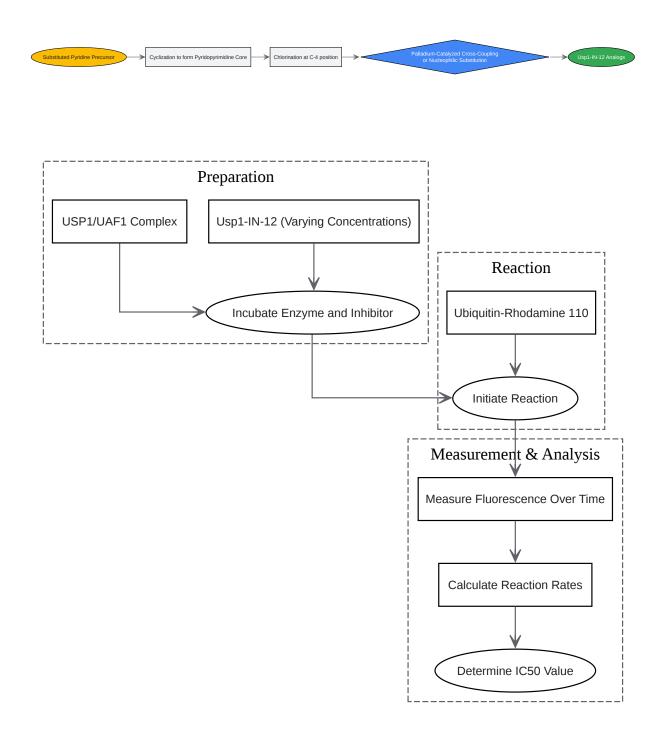
Caption: The signaling pathway of USP1 in the DNA damage response and its inhibition by **Usp1-IN-12**.

Experimental Protocols Synthesis of Pyrido[3,4-d]pyrimidine Derivatives (General Scheme)

While the exact, step-by-step synthesis of **Usp1-IN-12** is proprietary, a general synthetic route for related pyrido[3,4-d]pyrimidine derivatives has been described. The synthesis typically starts from a substituted pyridine precursor, which undergoes a series of reactions to construct the fused pyrimidine ring.

A key intermediate, a 4-chloro-substituted pyrido[3,4-d]pyrimidine, is often synthesized first. This intermediate then serves as a scaffold for introducing various substituents at the C-4 position through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) or nucleophilic aromatic substitution. This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.





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